2-(4-Bromophenyl)imidazo[1,2-a]pyridine
Overview
Description
2-(4-Bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromophenyl group attached at the 2-position. This compound is known for its significant applications in pharmaceuticals, agrochemicals, and dyestuffs . Its molecular formula is C13H9BrN2, and it has a molecular weight of 273.13 g/mol .
Mechanism of Action
Target of Action
It is known that this compound affects the respiratory system .
Mode of Action
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are known to form intermolecular π–π stacking, leading to the creation of J-type aggregates in solid state .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be important in the development of covalent inhibitors, indicating their potential role in modulating enzymatic pathways .
Result of Action
Some imidazopyridine derivatives have shown signs of apoptosis, including nuclear condensation and fragmentation, at certain concentrations . Additionally, novel imidazo[1,2-a]pyridine derivatives have shown potential as lead compounds for the treatment of intractable cancers .
Action Environment
The action of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine can be influenced by environmental factors. For instance, it is known to be incompatible with oxidizing agents . It is recommended to store this compound in a cool, dry, well-ventilated area to maintain its stability .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, a class of compounds to which 2-(4-Bromophenyl)imidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can interact with various enzymes, proteins, and other biomolecules, but the specific nature of these interactions for this compound is not currently known.
Cellular Effects
Some imidazopyridine derivatives have shown inhibitory activity against certain cancer cell lines , but it is unclear if this compound has similar effects
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms for this compound are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes, including:
Condensation Reactions: This method involves the condensation of 4-bromobenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the use of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the oxidative coupling of 4-bromobenzylamine with 2-aminopyridine in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale condensation reactions and multicomponent reactions due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted, oxidized, and reduced derivatives of this compound .
Scientific Research Applications
2-(4-Bromophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-(4-Bromophenyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds have a similar fused ring structure but differ in their nitrogen atom positions.
Imidazo[4,5-b]pyridines: These compounds have a different fused ring structure and exhibit different chemical properties.
Imidazo[4,5-c]pyridines: These compounds also have a different fused ring structure and are used in different applications.
The uniqueness of this compound lies in its specific bromophenyl substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZUOGFRIHABDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347590 | |
Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801329 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34658-66-7 | |
Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70347590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine and how do they influence its crystal packing?
A1: this compound exhibits a planar conformation between the phenyl and imidazo[1,2-a]pyridine rings []. This planarity is significant as it allows for efficient π-π stacking interactions between neighboring molecules within the crystal lattice. Additionally, weak C—H⋯π interactions further contribute to the three-dimensional network structure []. These intermolecular forces play a crucial role in determining the compound's physical properties, such as melting point and solubility.
Q2: Has this compound demonstrated any potential for biological activity?
A2: While the provided research focuses on structural characterization [] and doesn't directly investigate biological activity, a related study explores Schiff's bases derived from this compound-3-carboxyaldehyde []. These derivatives exhibited promising antimicrobial activity against various bacterial and fungal strains []. This suggests that the core structure of this compound could serve as a scaffold for developing novel antimicrobial agents. Further research is needed to explore the structure-activity relationship and optimize the antimicrobial potency of these compounds.
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